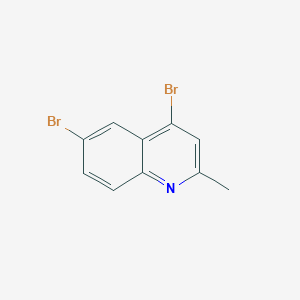

4,6-Dibromo-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJOSYABQJFWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653702 | |

| Record name | 4,6-Dibromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-53-6 | |

| Record name | 4,6-Dibromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4,6-Dibromo-2-methylquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. As a privileged heterocyclic motif, it is integral to a wide array of biologically active compounds, including established pharmaceuticals and novel therapeutic candidates. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. 4,6-Dibromo-2-methylquinoline, a halogenated derivative, represents a key intermediate for the synthesis of more complex molecules. The introduction of bromine atoms at the 4 and 6 positions, along with a methyl group at the 2 position, significantly alters the electron distribution and steric bulk of the parent quinoline, thereby imparting unique chemical reactivity and potential for specific molecular interactions.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. In instances where direct experimental data for the title compound is not publicly available, we will draw upon data from structurally related analogs to provide a comparative context. Furthermore, this document will detail the fundamental principles and methodologies for the experimental determination of these properties, offering a framework for its characterization in a research and development setting.

Molecular Structure and Basic Identifiers

A foundational understanding of a compound's physical properties begins with its molecular structure and key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1070879-53-6 | [1][2] |

| Molecular Formula | C₁₀H₇Br₂N | [3] |

| Molecular Weight | 300.98 g/mol | [4] |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Br)C(=C1)Br | N/A |

Solid-State Properties: Melting Point and Crystalline Structure

Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a melting point is a fundamental technique in chemical characterization. The capillary melting point apparatus offers a reliable and straightforward method.

-

Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a precise measurement.

-

Melting Range: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of a high degree of purity.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter, particularly in the context of drug development for formulation and in materials science for processing. While specific solubility data for this compound is not available, a study on the closely related 6-Bromo-2-methylquinoline provides valuable insights. This study investigated its solubility in ten different monosolvents and four binary solvent mixtures at various temperatures.[8] The data revealed that the solubility of 6-Bromo-2-methylquinoline is temperature-dependent and varies significantly with the polarity of the solvent.[8] It is reported to be soluble in methanol.[6]

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a guiding tenet in predicting solubility. The dibrominated and methylated quinoline structure suggests a molecule with moderate polarity. The aromatic rings and bromine atoms contribute to its lipophilicity, while the nitrogen atom in the quinoline ring provides a site for hydrogen bonding, contributing to its potential for solubility in polar solvents. It is anticipated that this compound would exhibit good solubility in moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate, and limited solubility in highly polar protic solvents like water and apolar solvents like hexane.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

A standard and reliable method for determining equilibrium solubility is the isothermal shake-flask method.

-

System Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

Concentration Analysis: The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. While specific NMR spectra for this compound are not provided in the search results, we can predict the expected chemical shifts and splitting patterns based on the structure and data from related compounds like 6-methylquinoline and 2-methylquinoline.[9][10]

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group protons around 2.5-2.8 ppm. The aromatic protons on the quinoline ring will appear in the region of 7.0-8.5 ppm, with their specific chemical shifts and coupling constants being influenced by the positions of the bromine atoms.

-

¹³C NMR: The spectrum will show distinct signals for each of the 10 carbon atoms. The methyl carbon will appear in the aliphatic region (around 18-25 ppm), while the aromatic and heterocyclic carbons will resonate in the downfield region (120-160 ppm). The carbons directly attached to the bromine atoms will have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

C-H stretching of the aromatic and methyl groups.

-

C=C and C=N stretching vibrations within the quinoline ring system.

-

C-Br stretching vibrations, typically observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to the exact mass of C₁₀H₇Br₂N. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms, with the presence of peaks for the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Conclusion

This compound is a valuable synthetic intermediate with physical properties that are influenced by its substituted quinoline core. While comprehensive experimental data on this specific compound is limited in the public domain, this guide has provided a framework for its characterization based on the properties of structurally related analogs and established analytical methodologies. The detailed protocols for determining key physical parameters such as melting point and solubility, along with the expected spectroscopic signatures, offer a practical foundation for researchers and scientists working with this and similar compounds. A thorough experimental investigation of these properties is a crucial step in unlocking the full potential of this compound in drug discovery and materials science applications.

References

-

PubChem. 4,6-Dibromoquinoline. [Link]

-

ChemSynthesis. 4,6-dibromoquinoline. [Link]

-

The Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [Link]

-

ChemSynthesis. 6-bromo-4,8-dimethoxy-2-methylquinoline. [Link]

-

CP Lab Safety. This compound, 95% Purity, C10H7Br2N, 1 gram. [Link]

-

PubChem. 6-Bromo-2-methylquinoline. [Link]

-

Journal of Chemical & Engineering Data. Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. [Link]

-

Cheméo. 9-Chlorophenanthrene (CAS 947-72-8) - Chemical & Physical Properties. [Link]

-

TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

-

ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]

-

SpectraBase. 2-Methylquinoline. [Link]

Sources

- 1. This compound CAS#: 1070879-53-6 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 6-Bromo-2-methylquinoline CAS#: 877-42-9 [m.chemicalbook.com]

- 7. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 10. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 4,6-Dibromo-2-methylquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, widely recognized as a "privileged structure" due to its prevalence in bioactive compounds and functional materials.[1] Halogenated quinolines, in particular, serve as highly versatile intermediates for the synthesis of complex molecular architectures.[2][3] This guide provides a comprehensive analysis of 4,6-dibromo-2-methylquinoline, a derivative with significant potential for further chemical modification. We will dissect its molecular structure, explore the nuances of its chemical bonding, outline methods for its empirical validation, and discuss its solid-state characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Molecular Architecture of this compound

The fundamental framework of this compound is the quinoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyridine ring.[1] This core is decorated with three key substituents that dictate its chemical personality: a methyl group at the C2 position, a bromine atom at the C4 position, and a second bromine atom at the C6 position.

The Quinoline Core: A Hybrid System

The quinoline nucleus is an electron-delocalized π-system, conferring aromatic stability. All carbon atoms and the nitrogen atom within the bicyclic system are sp² hybridized, resulting in a planar geometry, a feature confirmed by crystallographic studies of related compounds like 6,8-dibromoquinoline.[4] This planarity is crucial for intermolecular interactions, such as the π–π stacking observed in the crystal lattices of many quinoline derivatives.[4][5]

Influence of Substituents on Electronic Distribution

The identity and position of substituents dramatically modulate the electron density and reactivity of the quinoline scaffold.

-

2-Methyl Group (-CH₃): Located on the pyridine ring, the methyl group acts as a weak electron-donating group through hyperconjugation and a positive inductive effect (+I). This slightly increases the electron density of the heterocyclic ring.

-

4-Bromo and 6-Bromo Groups (-Br): The two bromine atoms exert a powerful influence through two opposing electronic effects.

-

Inductive Effect (-I): As highly electronegative atoms, they strongly withdraw electron density from the ring via the sigma bonds. This effect deactivates the ring system towards electrophilic aromatic substitution.[2]

-

Mesomeric Effect (+M): The lone pairs on the bromine atoms can be delocalized into the aromatic π-system, donating electron density. While this effect exists, the inductive withdrawal is dominant for halogens, leading to an overall deactivation.

-

The bromine at C4 significantly reduces the electron density and basicity of the pyridine nitrogen, while the bromine at C6 primarily influences the carbocyclic (benzene) ring. This distinct electronic differentiation makes the molecule a valuable precursor for regioselective functionalization.

Structural Visualization

A clear representation of the molecule is essential for understanding its structure-property relationships.

Caption: A potential two-step synthesis for this compound.

Causality Behind Experimental Choices:

-

Starting Material: p-Bromoaniline is selected to pre-install the bromine atom at the C6 position, simplifying the final bromination step.

-

Cyclization: The Doebner-von Miller reaction is a robust method for generating the quinoline core from anilines. [6][7]* Final Bromination: The existing electron-withdrawing bromine at C6 and the protonated nitrogen under acidic conditions direct the second electrophilic bromination to the C4 position. N-Bromosuccinimide (NBS) is a common reagent for such transformations. [3]

Spectroscopic Characterization

The identity and purity of the synthesized compound are validated through a suite of spectroscopic techniques. The following table summarizes the expected data, inferred from spectral information of closely related analogs such as 8-bromo-2-methylquinoline and 6,8-dibromoquinoline. [4][5]

| Technique | Expected Observations | Structural Rationale |

|---|---|---|

| ¹H NMR | δ ~2.7 ppm (s, 3H) δ 7.5-8.2 ppm (m, 4H) | -CH₃: Singlet for the C2-methyl group.<[5]br>Aromatic H: Protons on the substituted bicyclic ring. H3, H5, H7, and H8 would appear as distinct signals (singlets or doublets). |

| ¹³C NMR | δ ~25 ppm δ ~118-155 ppm | -CH₃: Aliphatic carbon of the methyl group.Aromatic C: Multiple signals for the 9 aromatic carbons. Carbons bonded to bromine (C4, C6) would be shifted relative to unsubstituted positions. [4] |

| Mass Spec. (EI) | M⁺, M⁺+2, M⁺+4 peaks m/z ≈ 299, 301, 303 | Isotopic Pattern: A characteristic 1:2:1 intensity ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). |

| FT-IR (cm⁻¹) | ~3050 (C-H aromatic) ~1600, ~1550 (C=C, C=N) ~600-700 (C-Br) | Functional Groups: Vibrational modes corresponding to aromatic C-H stretching, ring stretching, and carbon-bromine bonds. |

Solid-State Structure and Intermolecular Bonding

While a specific crystal structure for this compound is not publicly available, analysis of analogous structures provides deep insight into its likely solid-state behavior.

Crystal structures of similar compounds, such as 8-bromo-2-methylquinoline, reveal a nearly planar quinoline system. [5]In the solid state, these planar molecules tend to pack in a face-to-face arrangement to maximize favorable π–π stacking interactions between the electron-rich aromatic clouds of adjacent molecules. [5]The centroid-to-centroid distance for these interactions is typically around 3.6-3.8 Å. [4][5] Furthermore, the presence of two bromine atoms introduces the possibility of halogen bonding . These are non-covalent interactions where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor" (such as the nitrogen atom of a neighboring molecule). Short Br···Br contacts have also been observed in the crystal packing of dibromoquinolines, contributing to the stability of the lattice. [4]

Conclusion and Outlook

This compound is a precisely substituted aromatic heterocycle whose chemical behavior is governed by the interplay of its planar quinoline core and the distinct electronic effects of its methyl and dibromo substituents. The structural rigidity, modulated electron density, and presence of two chemically distinct bromine atoms make this molecule a highly valuable and versatile building block. Its potential for regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C4 and C6 positions opens extensive avenues for the development of novel pharmaceuticals, agrochemicals, and advanced materials. [8]Further investigation into its reactivity and biological activity is strongly warranted.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Xiang, J.-C., et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry, 82(15), 8336-8344. Retrieved from [Link]

-

Verma, A., & Kumar, S. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Li, Q., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(13), 5173. Retrieved from [Link]

-

Kumar, A., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

-

Neely, J. M., & Rovis, T. (2012). Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. PMC - NIH. Retrieved from [Link]

-

Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.). Autechindustry. Retrieved from [Link]

-

Adeel, M., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1337-1351. Retrieved from [Link]

-

Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4,6-dibromoquinoline. Retrieved from [Link]

-

Liu, T., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Retrieved from [Link]

-

Ökten, S., et al. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873. Retrieved from [Link]

-

Fazaeli, R., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Retrieved from [Link]

-

Liu, T., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,6-Dibromo-2-methylquinoline

CAS Number: 877-42-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-Dibromo-2-methylquinoline, a halogenated quinoline derivative of significant interest in synthetic and medicinal chemistry. Drawing upon established principles of quinoline chemistry and the known reactivity of related compounds, this document outlines its physicochemical properties, plausible synthetic routes, reactivity profile, and potential applications in drug discovery.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₇Br₂N.[1][2] Its structure, characterized by a methyl group at the 2-position and bromine atoms at the 4- and 6-positions of the quinoline core, dictates its chemical behavior and potential for further functionalization.

| Property | Value | Source |

| CAS Number | 877-42-9 | N/A |

| Molecular Formula | C₁₀H₇Br₂N | [1] |

| Molecular Weight | 300.98 g/mol | [1] |

| Purity | 95% | [2] |

Note: Detailed experimental data on properties like melting point, boiling point, and solubility are not widely available in public literature and would require experimental determination.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented, its structure lends itself to well-established methods for quinoline synthesis. The Combes and Doebner-von Miller reactions are two classical and versatile approaches for constructing the quinoline scaffold.[3][4]

Proposed Synthesis via the Combes Reaction

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] For the synthesis of this compound, a plausible route would involve the reaction of 4-bromoaniline with acetylacetone (a β-diketone) to form a 2,4-disubstituted quinoline, followed by a selective bromination at the 6-position.

Step-by-step Methodology:

-

Condensation: 4-bromoaniline is reacted with acetylacetone in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.[3] This step forms an enamine intermediate.

-

Cyclization: The enamine undergoes an intramolecular electrophilic cyclization onto the aromatic ring.

-

Dehydration: The resulting intermediate is dehydrated to form the aromatic quinoline ring.

-

Bromination: The resulting 6-bromo-2,4-dimethylquinoline is then selectively brominated at the 4-position. Given the directing effects of the existing substituents, achieving high selectivity might require careful optimization of reaction conditions.

Caption: General workflow of the Doebner-von Miller quinoline synthesis.

Reactivity and Potential for Functionalization

The two bromine substituents on the quinoline ring of this compound are key handles for further molecular elaboration through cross-coupling reactions. The differential reactivity of the bromine atoms at the 4- and 6-positions can potentially allow for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. [6][7]The bromine atoms on this compound can be readily displaced with a variety of aryl or alkyl groups using a palladium catalyst, a base, and a suitable boronic acid or ester. [6][8]This allows for the synthesis of a diverse library of substituted quinolines. [7] Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. [9][10]This is a highly valuable transformation in medicinal chemistry for introducing amine functionalities, which are prevalent in bioactive molecules. [9][11]The bromo-substituents of this compound are excellent substrates for this reaction, allowing for the introduction of primary and secondary amines. [12][13]

Caption: Key cross-coupling reactions for functionalizing this compound.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [9][14]Halogenated quinolines, in particular, have garnered significant attention for their potential as therapeutic agents. [15][16] The presence of bromine atoms on the quinoline ring can enhance the biological activity of the molecule. [15]For instance, halogenated quinolines have been shown to eradicate drug-resistant bacterial pathogens and their biofilms. [16][17]Furthermore, substituted quinolines have been investigated as selective inhibitors of epidermal growth factor receptor (EGFR), a key target in oncology. [18] The ability to functionalize this compound at two distinct positions via cross-coupling reactions makes it a versatile building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. [19][20]The methyl group at the 2-position can also influence the molecule's steric and electronic properties, potentially leading to improved target engagement and pharmacokinetic profiles.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [21]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. 22

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. 3

-

Combes quinoline synthesis - Wikipedia.

-

Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare.

-

Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols - Benchchem.

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications.

-

Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem.

-

Doebner–Miller reaction - Wikipedia.

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.

-

Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity - Benchchem.

-

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate - Benchchem.

-

synthesis of quinoline derivatives and its applications | PPTX - Slideshare.

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.

-

The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC - NIH.

-

Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications.

-

Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC.

-

a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram - ResearchGate.

-

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem.

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate.

-

(PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - ResearchGate.

-

This compound | CAS No.1070879-53-6 Synthetic Routes - Guidechem.

-

Buchwald–Hartwig amination - Wikipedia.

-

4,6-dibromoquinoline - 927801-13-6, C9H5Br2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts.

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

4,6-Dibromoquinoline | C9H5Br2N | CID 17750632 - PubChem.

-

Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold - Benchchem.

-

Suzuki Coupling - Organic Chemistry Portal.

-

4,8-dibromo-2-methylquinoline (C10H7Br2N) - PubChemLite.

-

4,6-Dibromo-7-methylquinoline | CAS 1189105-55-2 | SCBT.

-

Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com.

-

This compound, 95% Purity, C10H7Br2N, 1 gram - CP Lab Safety.

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications.

-

6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one - MDPI.

-

6-Bromo-2-methylquinoline | C10H8BrN | CID 522885 - PubChem.

-

Discovery of a novel series of substituted quinolines acting as anticancer agents and selective EGFR blocker: Molecular docking study - PubMed.

-

PubChem applications in drug discovery: a bibliometric analysis - PMC - PubMed Central.

-

Recent applications of click chemistry in drug discovery - PubMed.

-

8-Bromo-2-methylquinoline - PMC - NIH.

-

6,8-Dibromoquinoline - PMC - NIH.

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. iipseries.org [iipseries.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of a novel series of substituted quinolines acting as anticancer agents and selective EGFR blocker: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PubChem applications in drug discovery: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 4,6-Dibromoquinoline | C9H5Br2N | CID 17750632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for 4,6-Dibromo-2-methylquinoline: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 4,6-Dibromo-2-methylquinoline, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of quinoline derivatives.

Introduction: The Structural Elucidation of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents, such as halogens and alkyl groups, significantly modulates the electronic and steric properties of the quinoline ring, thereby influencing its biological activity. Accurate structural confirmation is paramount in the development of such compounds. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the predicted spectroscopic signature of this compound, offering insights into the rationale behind the expected data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we anticipate the following signals:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -CH₃ | 2.6 - 2.8 | Singlet (s) | 3H | The methyl group at the C2 position is expected to be a singlet and will appear in the typical benzylic proton region. |

| H-3 | 7.3 - 7.5 | Singlet (s) | 1H | This proton is on the pyridine ring and is adjacent to the methyl group. The bromine at C4 will influence its chemical shift. |

| H-5 | 7.9 - 8.1 | Doublet (d) | 1H | This proton is ortho to the bromine at C6 and will be coupled to H-7. |

| H-7 | 7.6 - 7.8 | Doublet of doublets (dd) | 1H | This proton is coupled to both H-5 and H-8. |

| H-8 | 8.2 - 8.4 | Doublet (d) | 1H | This proton is deshielded due to its proximity to the nitrogen atom and will be coupled to H-7. |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR chemical shifts for this compound are as follows:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ | 23 - 26 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| C-2 | 158 - 162 | Carbon attached to the nitrogen and the methyl group. |

| C-3 | 122 - 125 | Aromatic CH carbon on the pyridine ring. |

| C-4 | 120 - 123 | Carbon bearing a bromine atom. |

| C-4a | 145 - 148 | Quaternary carbon at the ring junction. |

| C-5 | 130 - 133 | Aromatic CH carbon. |

| C-6 | 125 - 128 | Carbon bearing a bromine atom. |

| C-7 | 135 - 138 | Aromatic CH carbon. |

| C-8 | 128 - 131 | Aromatic CH carbon. |

| C-8a | 148 - 151 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3050 - 3100 | Aromatic C-H stretch | Medium |

| 2920 - 2980 | Aliphatic C-H stretch (-CH₃) | Medium |

| 1600 - 1620 | C=C and C=N ring stretching | Medium to Strong |

| 1450 - 1550 | Aromatic ring stretching | Medium to Strong |

| 1000 - 1100 | C-Br stretch | Strong |

| 800 - 900 | C-H out-of-plane bending | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the following is expected:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₇Br₂N). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and its fragments containing bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1.[1]

-

Major Fragmentation Pathways:

-

Loss of a bromine radical (-Br) to give a fragment at [M-79]⁺ and [M-81]⁺.

-

Loss of a methyl radical (-CH₃) to give a fragment at [M-15]⁺.

-

Loss of HBr to give a fragment at [M-80]⁺ or [M-82]⁺.

-

Further fragmentation of the quinoline ring system.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] The choice of solvent depends on the solubility of the compound.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[3]

-

The height of the solution in the NMR tube should be approximately 4-5 cm.[2]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the thin solid film method.[4]

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone) in a small vial.[4]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a few drops of the solution to the center of the salt plate.[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable small molecules.

-

Sample Introduction:

-

A small amount of the solid sample can be introduced directly into the ion source via a direct insertion probe.[5]

-

Alternatively, the sample can be dissolved in a suitable volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

-

Ionization and Analysis:

-

The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[5][6]

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for acquiring and analyzing spectroscopic data.

Caption: Workflow for NMR Data Acquisition and Analysis.

Caption: Workflow for IR Data Acquisition and Analysis.

Caption: Workflow for MS Data Acquisition and Analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed protocols for experimental data acquisition. While the spectral data presented herein are predictive, they are grounded in the fundamental principles of spectroscopy and supported by comparative analysis of related compounds. This information serves as a valuable resource for the structural verification and characterization of this and similar substituted quinoline derivatives, aiding in the advancement of research and development in synthetic and medicinal chemistry.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Sample preparation for FT-IR. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

Oregon State University. The Mass Spectrometry Experiment. [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

-

Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

-

Bruker. Nmr spectroscopy for solids. [Link]

-

alwsci. How To Prepare And Run An NMR Sample. [Link]

-

KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

Sources

Solubility of 4,6-Dibromo-2-methylquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 4,6-Dibromo-2-methylquinoline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of a chemical compound is a critical physicochemical property that dictates its utility and application across various scientific domains, most notably in synthetic chemistry and pharmaceutical development. This guide provides a comprehensive technical overview of the solubility of this compound. Due to the scarcity of published quantitative data for this specific molecule, this document emphasizes the theoretical principles governing its solubility, predicts its behavior in various organic solvents, and furnishes a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical methodology for characterizing the solubility of substituted quinoline derivatives.

Introduction: The Central Role of Solubility

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] this compound, a halogenated derivative, represents a potentially valuable intermediate for the synthesis of more complex molecules. However, its successful application in any synthetic or formulation workflow is contingent upon a thorough understanding of its solubility.

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, directly impacts reaction kinetics, purification efficiency, and, in the pharmaceutical context, bioavailability.[3] A compound with poor solubility can present significant challenges, from sluggish reaction rates to difficulties in formulation and delivery.[4] Therefore, characterizing the solubility profile of a compound like this compound is not a perfunctory exercise but a cornerstone of its development.

This guide eschews a generic template to deliver a focused, in-depth analysis tailored to this compound. We will first dissect its molecular structure to predict its solubility behavior and then provide a rigorous, step-by-step experimental protocol for generating precise, reproducible solubility data.

Molecular Structure and Its Influence on Solubility

The solubility of a molecule is fundamentally dictated by its structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a useful heuristic: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. An analysis of the this compound structure provides critical insights.

-

The Quinoline Core: This bicyclic aromatic heterocycle is inherently nonpolar and hydrophobic.[5] The π-system allows for π-π stacking interactions, which contribute to a stable crystal lattice that requires significant energy to disrupt.[6]

-

The Methyl Group (-CH₃): Attached at the 2-position, this alkyl group is nonpolar and further contributes to the molecule's lipophilic (fat-loving) character, generally decreasing aqueous solubility.[5]

-

The Bromo Groups (-Br): The two bromine atoms at the 4- and 6-positions are the most influential substituents. While halogens are electronegative, their primary effect in this large aromatic system is to increase the molecular weight and surface area, thereby enhancing London dispersion forces. They significantly increase the molecule's overall hydrophobicity and lipophilicity.

Collectively, these features suggest that this compound is a lipophilic, largely nonpolar molecule with very limited solubility in water but significantly greater solubility in organic solvents.[5][7]

Diagram: Structural Determinants of Solubility

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Calculated) | 6-Bromo-2-methylquinoline (Experimental) | 4,6-Dibromoquinoline (Calculated) |

| Molecular Formula | C₁₀H₇Br₂N | C₁₀H₈BrN | C₉H₅Br₂N[8] |

| Molecular Weight | 300.98 g/mol | 222.08 g/mol [9] | 286.95 g/mol [8] |

| Appearance | Likely a solid at room temperature | White to light yellow crystal powder[10] | Data not available |

| Melting Point | Data not available | 101-105 °C[10] | Data not available |

| XLogP3 | > 4.0 (Estimated) | 3.3[9] | 3.6[8] |

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for selecting appropriate solvents for experimentation.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, THF, Acetone | High | These solvents have strong dipole moments capable of inducing dipoles in the aromatic system, disrupting the crystal lattice without requiring hydrogen bonding. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvents for many nonpolar and moderately polar organic compounds. Their ability to engage in dispersion forces and weak hydrogen bonding is effective. |

| Aromatic | Toluene, Xylene | Moderate to High | "Like dissolves like" applies here; the aromatic nature of the solvent can effectively solvate the quinoline ring through π-π interactions. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The energy cost of disrupting the solvent's strong hydrogen-bonding network to accommodate the large, nonpolar solute is high, limiting solubility.[6] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | While the solute is nonpolar, the strong π-π stacking in the crystal lattice requires more energetic interactions than can be provided by the weak London dispersion forces of aliphatic solvents. |

| Aqueous | Water, Buffered Solutions | Very Low / Insoluble | The molecule's high lipophilicity and lack of significant hydrogen bond donor/acceptor sites result in very poor affinity for water.[2][7] |

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[3] It is a robust and reliable technique that measures the saturation concentration of a compound in a given solvent at a controlled temperature. The protocol below is a self-validating system designed for accuracy and reproducibility.

Diagram: Experimental Workflow for Solubility Determination

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature (e.g., 25°C).

Materials:

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Calibrated analytical balance

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

-

Autosampler vials

-

HPLC-UV or UV-Vis spectrophotometer

Protocol:

-

Preparation of Standard Curve:

-

Causality: A standard curve is essential for converting the instrumental response (e.g., absorbance or peak area) into a concentration.

-

Procedure: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Dichloromethane). Perform serial dilutions to create a series of at least five standards spanning the expected concentration range. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) and plot the response versus concentration to generate a linear regression curve (R² > 0.99).

-

-

Sample Preparation and Equilibration:

-

Causality: Adding an excess of solid solute is critical to ensure that the solution reaches true saturation.[3] The agitation period allows the system to reach thermodynamic equilibrium.

-

Procedure: a. To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 5-10 mg). The solid should be clearly visible at the end of the experiment. b. Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial. c. Prepare each solvent condition in triplicate to ensure statistical validity. d. Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25°C ± 0.5°C). e. Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard, but a 48-hour or 72-hour study may be necessary to confirm that equilibrium has been reached (i.e., the concentration does not change between time points).

-

-

Phase Separation:

-

Causality: It is imperative to separate the saturated supernatant from the undissolved solid without altering the equilibrium concentration (e.g., by temperature change or solvent evaporation).[3]

-

Procedure: a. Remove the vials from the shaker and allow them to stand briefly at the same constant temperature for any coarse particles to settle. b. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid. c. Alternatively, carefully draw the supernatant using a syringe and pass it through a 0.45 µm syringe filter directly into a clean vial. Crucially, discard the first few drops from the filter to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Causality: The concentration of the now particle-free saturated solution must be accurately measured. Dilution is often necessary to bring the concentration within the linear range of the standard curve.

-

Procedure: a. Accurately dilute a known volume of the clear supernatant with an appropriate solvent to fall within the calibrated range of your standard curve. b. Analyze the diluted samples using the pre-validated analytical method (e.g., HPLC-UV).

-

-

Data Analysis and Reporting:

-

Causality: Proper calculation and reporting ensure the data is clear, reproducible, and meaningful.

-

Procedure: a. Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample. b. Account for the dilution factor to determine the original concentration of the saturated solution. c. Calculate the mean solubility and standard deviation from the triplicate samples for each solvent. d. Report the solubility in standard units, such as mg/mL or µM, specifying the solvent and temperature (e.g., "The solubility of this compound in Toluene at 25°C was found to be 5.2 ± 0.3 mg/mL").

-

Conclusion and Outlook

While published data on the solubility of this compound is limited, a systematic approach based on fundamental chemical principles and robust experimental design allows for its thorough characterization. The molecular structure, dominated by a hydrophobic quinoline core and two heavy bromine atoms, strongly predicts poor aqueous solubility and favorable solubility in polar aprotic and chlorinated organic solvents.

For researchers and developers, the true value lies not in a single data point but in a reliable methodology. The detailed shake-flask protocol provided in this guide serves as a validated workflow to generate the precise data needed for informed decisions in reaction design, process optimization, and formulation development. Adherence to this protocol will yield accurate, reproducible results, demystifying a critical physicochemical parameter and accelerating the journey of this and other novel quinoline derivatives from the laboratory to their final application.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dibromoquinoline. Retrieved from [Link]

-

RSC Blogs. (2024). RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline. Retrieved from [Link]

-

ChemSynthesis. (2025). 4,6-dibromoquinoline. Retrieved from [Link]

-

MDPI. (n.d.). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubChem. (n.d.). 6-Bromo-2-methylquinoline. Retrieved from [Link]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. 4,6-Dibromoquinoline | C9H5Br2N | CID 17750632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Bromo-2-methylquinoline CAS#: 877-42-9 [m.chemicalbook.com]

A Technical Guide to the Thermochemical Characterization of 4,6-Dibromo-2-methylquinoline

This guide provides a comprehensive framework for the experimental and computational determination of the thermochemical properties of 4,6-dibromo-2-methylquinoline. Recognizing the current absence of published data for this specific compound, this document serves as a detailed methodological roadmap for researchers in chemical synthesis, drug development, and process safety. By leveraging established techniques and insights from studies on analogous quinoline derivatives, we outline a clear path to obtaining critical data such as enthalpy of formation, Gibbs free energy of formation, and thermal stability profiles.

Preamble: The Imperative for Thermochemical Data

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties. The targeted introduction of substituents, such as methyl and bromo groups, allows for the fine-tuning of these characteristics. This compound is a compound of interest for further functionalization and potential application as a pharmaceutical intermediate.

A thorough understanding of a compound's thermochemical properties is paramount for safe and efficient process scale-up, reaction optimization, and for predicting its stability, reactivity, and potential as an energetic material. This guide details the necessary steps to comprehensively characterize this compound, from initial synthesis to advanced thermochemical analysis.

Prerequisite: Synthesis and High-Purity Sample Preparation

The accuracy of any thermochemical measurement is contingent on the purity of the sample. Therefore, the first critical phase is the synthesis and rigorous purification of this compound.

Proposed Synthetic Pathway

While multiple synthetic routes to substituted quinolines exist, a reliable approach for this compound involves a modified Doebner-von Miller reaction, which is a classic method for quinoline synthesis.

Protocol: Synthesis of this compound

-

Reactant Preparation: Begin with 4-bromoaniline as the starting material.

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromoaniline in a suitable solvent such as ethanol.

-

Addition of Reagents: Slowly add a source of α,β-unsaturated carbonyl, such as crotonaldehyde, to the solution. An acid catalyst, typically hydrochloric acid or sulfuric acid, is also introduced.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). This step will likely form 6-bromo-2-methylquinoline.

-

Bromination: Following the initial cyclization, a regioselective bromination at the 4-position is required. This can be achieved using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.

-

Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid. The crude product can be extracted using an organic solvent like dichloromethane. Purification is critical and should be performed via column chromatography on silica gel, followed by recrystallization from a solvent system like ethanol/water to yield high-purity crystalline this compound.

-

Purity Verification: The identity and purity of the final product must be confirmed by analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight (C₁₀H₇Br₂N, MW: 300.98 g/mol ).

-

Elemental Analysis: To confirm the elemental composition (C, H, N, Br).

-

The following diagram illustrates the proposed synthetic and purification workflow.

Caption: Synthetic and purification workflow for this compound.

Experimental Thermochemical Analysis

With a verified, high-purity sample, the experimental determination of its thermochemical properties can commence. The following techniques are standard for acquiring high-quality data.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfHₘ°) is a cornerstone thermochemical property. For organic compounds, this is typically determined indirectly from the standard molar enthalpy of combustion (ΔcHₘ°), measured using an oxygen bomb calorimeter. Studies on related methylquinolines have successfully employed this method.[1][2][3]

Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of this compound is prepared.

-

Calorimeter Calibration: The energy equivalent of the calorimeter (εcalorim) is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

-

Bomb Preparation: The sample pellet is placed in a crucible inside the calorimetric bomb. A small amount of water is added to the bomb to ensure that the combustion products (HBr) are in their standard aqueous state. The bomb is then pressurized with high-purity oxygen (typically to ~30 atm).

-

Combustion: The bomb is submerged in a known quantity of water in the calorimeter's insulated container. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

-

Analysis and Corrections: The gross heat of combustion is calculated. Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid (from residual N₂) and aqueous hydrobromic acid.

-

Calculation of ΔcHₘ°: The standard molar enthalpy of combustion is calculated from the corrected energy change.

-

Calculation of ΔfHₘ°: The standard molar enthalpy of formation is then derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and aq. HBr).

The workflow for this determination is visualized below.

Caption: Computational workflow for determining enthalpy of formation using an isodesmic reaction scheme.

Data Synthesis and Validation

The ultimate goal is to generate a reliable and validated set of thermochemical data for this compound.

| Property | Symbol | Experimental Value | Computational Value | Method |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfHₘ°(g) | Combustion Calorimetry + ΔsubHₘ° / DFT | ||

| Standard Molar Enthalpy of Formation (solid, 298.15 K) | ΔfHₘ°(s) | Combustion Calorimetry / DFT | ||

| Melting Temperature | Tₘ | N/A | DSC | |

| Enthalpy of Fusion | ΔfusHₘ | N/A | DSC | |

| Decomposition Temperature (5% mass loss) | Td | N/A | TGA |

A key aspect of this work is the mutual validation between experimental and computational results, a practice well-established in thermochemical studies. [1]A close agreement between the values obtained from combustion calorimetry and high-level quantum chemical calculations would lend high confidence to the final reported data.

Conclusion

While the thermochemical properties of this compound are not yet documented, this guide provides a robust, multi-faceted strategy for their determination. By combining meticulous synthesis and purification with proven experimental techniques like oxygen bomb calorimetry and DSC/TGA, and validating these results with accurate computational methods, a comprehensive and reliable thermochemical profile can be established. This data will be invaluable for enabling the safe, efficient, and predictable application of this compound in future research and development endeavors.

References

-

Chirico, R. D., Johnson, R., & Steele, W. V. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines. The Journal of Chemical Thermodynamics, 39(5), 779-794. Available at: [Link]

-

Chirico, R. D., & Steele, W. V. (2005). Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline. Journal of Chemical & Engineering Data, 50(3), 697–708. Available at: [Link]

-

Ribeiro da Silva, M. A. V., Matos, M. A. R., & Amaral, L. M. P. F. (1995). Thermochemical study of 2-, 4-, 6-, and 8-methylquinoline. The Journal of Chemical Thermodynamics, 27(5), 565-571. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 4,6-Dibromo-2-methylquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2] This guide provides an in-depth technical protocol for the quantum chemical analysis of a specific derivative, 4,6-Dibromo-2-methylquinoline. By leveraging Density Functional Theory (DFT), we can elucidate the molecule's structural, electronic, and spectroscopic properties. These calculated parameters are invaluable for predicting molecular behavior, understanding reactivity, and informing rational drug design efforts. This document serves as a practical workflow, detailing the theoretical underpinnings, step-by-step computational procedures, and the interpretation of key results for professionals in drug discovery and development.

The Rationale: Why Computational Chemistry for a Quinoline Derivative?

Quinoline and its functionalized derivatives are privileged structures in drug discovery, exhibiting a vast spectrum of biological activities including anticancer, antimalarial, and antimicrobial properties.[3][4] The specific compound, this compound, incorporates several key features: a heterocyclic aromatic core, a methyl group which can influence steric and electronic properties, and two bromine atoms which significantly alter the electron distribution and provide potential halogen bonding sites.

Before committing to costly and time-consuming synthesis and biological screening, in silico analysis via quantum chemistry offers a powerful predictive tool.[5] It allows us to:

-

Determine the most stable three-dimensional structure (the global minimum on the potential energy surface).

-

Predict its reactivity and the most likely sites for metabolic transformation or interaction with a biological target.

-

Understand its electronic properties, which govern intermolecular interactions.

-

Simulate spectroscopic data (e.g., IR, Raman, UV-Vis) to aid in experimental characterization.

This guide focuses on a robust and widely adopted computational approach, Density Functional Theory (DFT), to achieve these goals.[6]

Theoretical Foundations: The 'Why' Behind the 'How'

A sound computational protocol is built on a solid theoretical framework. For a molecule like this compound, a balance between computational accuracy and cost is paramount.

Density Functional Theory (DFT)

At its core, quantum chemistry seeks to solve the Schrödinger equation for a molecule. However, for a multi-electron system, this is computationally intractable. DFT circumvents this by reformulating the problem: instead of the complex many-electron wavefunction, it uses the electron density—a simpler, spatially dependent function—to determine the system's energy.[6][7] This approach has become a workhorse in computational chemistry for its efficiency and reliability.[8]

Selecting the Functional: B3LYP

The exact form of the exchange-correlation functional in DFT is unknown and must be approximated. The choice of functional is critical. For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently proven to be a reliable choice, offering a good compromise between computational cost and accuracy for predicting geometries and electronic properties.[9][10][11] It incorporates aspects of both Hartree-Fock theory and DFT to capture electron correlation effects effectively.[12]

Selecting the Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to describe the distribution of electrons around the nuclei.

For this compound, the 6-311++G(d,p) Pople-style basis set is a robust choice for the following reasons:[13][14]

-

6-311G : This is a triple-zeta split-valence basis set, meaning it uses three sets of functions to describe the valence electrons, providing significant flexibility. The core electrons are described by a single set of six Gaussian functions.[14]

-

++ : The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms.[15] These are crucial for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.

-

(d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms.[15] These functions allow the orbitals to change shape and direction, which is essential for describing chemical bonds and anisotropic effects accurately.

The Computational Workflow: A Self-Validating Protocol

This section provides a step-by-step protocol for performing the quantum chemical calculations using a software package like Gaussian.[16][17]

Step 1: Initial Structure Generation

The first step is to generate an initial 3D structure of this compound. This can be done using a molecular builder (e.g., GaussView, Avogadro) or by obtaining coordinates from a database like PubChem if available. A reasonable starting geometry is sufficient, as the optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is the most stable arrangement of the atoms.

Protocol:

-

Load the initial structure into the calculation software.

-

Set up the calculation with the following keywords:

-

#p B3LYP/6-311++G(d,p) Opt

-

Opt: This keyword requests a geometry optimization.

-

#p: This requests "print" level output for more detail.

-

-

Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

-

Submit the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals to minimize the total energy.

Step 3: Frequency Analysis (Self-Validation)

Once the optimization is complete, a frequency calculation must be performed on the optimized geometry. This step is critical for validation .

Protocol:

-

Use the optimized geometry from the previous step.

-

Set up the calculation with the following keywords:

-

#p B3LYP/6-311++G(d,p) Freq

-

Freq: This keyword requests a frequency calculation.

-

-

Submit the calculation.

Trustworthiness Check: The output will list the vibrational frequencies. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable minimum, and the optimization must be revisited. This step validates the integrity of the optimized geometry.

Step 4: Electronic and Molecular Property Calculations

Using the validated, optimized geometry, we can now calculate a suite of electronic properties that are crucial for drug development applications. These are typically performed as part of the same frequency calculation or as a separate single-point energy calculation.

Key Properties to Analyze:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[18] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[19] The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity.[20][21]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface.[22] It is an invaluable tool for identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions.[23][24] This helps predict sites for non-covalent interactions, such as hydrogen bonding or halogen bonding, which are fundamental to drug-receptor binding.[25]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[26][27] It calculates the charge on each atom (NPA charges) and analyzes donor-acceptor interactions between filled (bond or lone pair) and empty (antibonding) orbitals, quantifying hyperconjugation and delocalization effects.[28][29]

The workflow is summarized in the diagram below.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Data Presentation and Interpretation for Drug Development

The output of these calculations is a wealth of quantitative data. Presenting this in a structured format is key for analysis and comparison.

Tabulated Quantitative Data

The following table illustrates how key quantitative results from the calculations would be summarized.

| Parameter | Calculated Value | Significance in Drug Development |

| Thermodynamics | ||

| Total Energy (Hartree) | Value | Provides a baseline for comparing relative stabilities of different conformers or isomers. |

| Dipole Moment (Debye) | Value | Indicates overall molecular polarity, influencing solubility and membrane permeability. |

| Frontier Orbitals | ||

| HOMO Energy (eV) | Value | Higher energy suggests greater ease of oxidation (electron donation). |

| LUMO Energy (eV) | Value | Lower energy suggests greater ease of reduction (electron acceptance). |